molecular formula C16H14F3N5O4 B279773 [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

Cat. No. B279773
M. Wt: 397.31 g/mol
InChI Key: AKZFSQOGRMLNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In

Mechanism of Action

The mechanism of action of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone involves the inhibition of several key enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of the enzyme CDK4, which is involved in the regulation of the cell cycle.
Biochemical and Physiological Effects
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on key enzymes involved in cell growth and proliferation, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone in lab experiments is its potent inhibitory effects on key enzymes involved in cell growth and proliferation. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells as well as cancer cells.

Future Directions

There are several potential future directions for research on [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone. One area of research is in the development of new drugs for the treatment of cancer, based on the structure and mechanism of action of this compound. Additionally, further studies are needed to investigate the potential toxicity of this compound, as well as its effects on normal cells. Finally, research is needed to investigate the potential applications of this compound in other areas of scientific research, such as neuroscience and immunology.

Synthesis Methods

The synthesis of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone involves a multi-step reaction process. The first step involves the reaction of 4-nitro-1H-pyrazole with formaldehyde to produce 4-(4-nitro-1H-pyrazol-1-yl)methylphenol. This intermediate is then reacted with 1-(4-chlorobenzyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde to produce the final product.

Scientific Research Applications

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone has been studied for its potential applications in a variety of scientific research areas. One area of research is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further drug development.

properties

Molecular Formula

C16H14F3N5O4

Molecular Weight

397.31 g/mol

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[4-[(4-nitropyrazol-1-yl)methyl]phenyl]methanone

InChI

InChI=1S/C16H14F3N5O4/c1-10-6-15(26,16(17,18)19)23(21-10)14(25)12-4-2-11(3-5-12)8-22-9-13(7-20-22)24(27)28/h2-5,7,9,26H,6,8H2,1H3

InChI Key

AKZFSQOGRMLNOE-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.